1,4-Dimethoxy-2-hydroxyanthraquinone 1,4-Dimethoxy-2-hydroxyanthraquinone
Brand Name: Vulcanchem
CAS No.: 107953-78-6
VCID: VC20744184
InChI: InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3
SMILES: COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

1,4-Dimethoxy-2-hydroxyanthraquinone

CAS No.: 107953-78-6

Cat. No.: VC20744184

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethoxy-2-hydroxyanthraquinone - 107953-78-6

Specification

CAS No. 107953-78-6
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 2-hydroxy-1,4-dimethoxyanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3
Standard InChI Key IVWHLWDPENTYKS-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O

Introduction

Physical and Chemical Properties

1,4-Dimethoxy-2-hydroxyanthraquinone, also known as 2-hydroxy-1,4-dimethoxyanthracene-9,10-dione, is characterized by the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol . The compound's structure features an anthraquinone core with methoxy groups at positions 1 and 4, and a hydroxyl group at position 2. This structural arrangement contributes to its unique chemical reactivity and biological potential.

Key Physical Properties

The comprehensive physicochemical profile of 1,4-Dimethoxy-2-hydroxyanthraquinone has been well-documented through analytical studies. These properties are crucial for understanding its behavior in various experimental and applied contexts. The following table summarizes the key physical characteristics of this compound:

PropertyValue
CAS Number107953-78-6
Molecular FormulaC16H12O5
Molecular Weight284.263 g/mol
Density1.383 g/cm³
Boiling Point522.2°C at 760 mmHg
Flash Point199.7°C
Exact Mass284.068
PSA (Polar Surface Area)72.83
LogP2.1848
Vapour Pressure1.6E-11 mmHg at 25°C
Index of Refraction1.638
HS Code2914690090

These physicochemical properties indicate that 1,4-Dimethoxy-2-hydroxyanthraquinone is a relatively stable compound with a high boiling point and low vapor pressure, characteristics that can be advantageous for certain applications requiring thermal stability . The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which could impact its biological activity and absorption properties in medicinal applications.

Chemical Structure and Reactivity

1,4-Dimethoxy-2-hydroxyanthraquinone belongs to the broader class of anthraquinone derivatives, which are known for their diverse biological activities. The anthraquinone core consists of three fused rings with two carbonyl groups at positions 9 and 10, creating a conjugated system that contributes to the compound's stability and color properties. The presence of methoxy groups at positions 1 and 4, along with a hydroxyl group at position 2, creates a unique electronic environment that influences its reactivity patterns.

The hydroxyl group at position 2 can participate in hydrogen bonding and may serve as a site for further functionalization, while the methoxy groups contribute to the compound's lipophilicity and electronic properties. These structural features collectively influence the compound's potential interactions with biological targets such as DNA and proteins, which may explain the biological activities observed in related anthraquinone derivatives.

Related Compounds

9,10-Dimethoxy-2-methyl-1,4-anthraquinone

A structurally related compound, 9,10-Dimethoxy-2-methyl-1,4-anthraquinone, provides valuable context for understanding the chemistry and potential applications of 1,4-Dimethoxy-2-hydroxyanthraquinone. This unusual anthraquinone has been synthesized through a five-step process starting from p-benzoquinone, with a Kochi–Anderson radical methylation serving as the key step in the synthetic pathway . The successful synthesis of this naturally occurring anthraquinone derivative demonstrates the feasibility of accessing complex methoxylated anthraquinones through strategic synthetic approaches.

The chemistry of cyclopropa-1,4-anthracenedione, which was also described in the same research, offers additional insights into the reactivity and structural diversification of anthraquinone systems . These findings could inform future synthetic approaches to 1,4-Dimethoxy-2-hydroxyanthraquinone and related compounds, potentially enabling more efficient access to these molecules for further biological and material studies.

1-Hydroxyanthraquinones with Aryl Substituents

Extensive research on 1-hydroxyanthraquinones containing aryl substituents has revealed significant anticancer properties that may be relevant to understanding the potential biological activities of 1,4-Dimethoxy-2-hydroxyanthraquinone:

  • 2-aryl, 4-aryl- and 2,4-diaryl substituted 1-hydroxyanthraquinones have demonstrated antitumor activity that depends critically on the nature of the substituent within the cyclic backbone . This structure-activity relationship suggests that the specific substitution pattern in 1,4-Dimethoxy-2-hydroxyanthraquinone could significantly influence its biological profile.

  • Several compounds in this class have shown potency comparable to the commercially available reference drug doxorubicin against multiple cancer cell lines, including human glioblastoma cells (SNB-19), prostate cancer cells (DU-145), and breast cancer cells (MDA-MB-231) . Importantly, these compounds demonstrated relative safety towards human telomerase (h-TERT) immortalized lung fibroblasts cells, suggesting potential selectivity towards cancer cells .

  • The interaction of 4-aryl-1-hydroxyanthraquinones with DNA has been experimentally confirmed through changes in electrophoretic mobility . This DNA-binding capacity may represent a common mechanism among structurally related anthraquinones, potentially extending to 1,4-Dimethoxy-2-hydroxyanthraquinone.

  • 1-hydroxy-4-phenyl-anthraquinone has been shown to induce cell cycle arrest at the sub-G1 phase in DU-145 cells at a concentration of 1.1 μM, likely through apoptosis induction . This specific cellular effect demonstrates the potential for anthraquinone derivatives to interfere with cancer cell proliferation through defined molecular mechanisms.

These findings collectively suggest that 1,4-Dimethoxy-2-hydroxyanthraquinone, sharing structural similarities with these bioactive compounds, may exhibit related biological activities worthy of systematic investigation in cancer research and other biomedical applications.

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